Product packaging for 2-(Butan-2-yloxy)-5-methylaniline(Cat. No.:)

2-(Butan-2-yloxy)-5-methylaniline

Cat. No.: B13075153
M. Wt: 179.26 g/mol
InChI Key: INFPQODUDMQSIF-UHFFFAOYSA-N
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Description

Contextualization of Aromatic Amines and Ethers as Fundamental Chemical Motifs

Aromatic amines and ethers are foundational components in the field of organic chemistry. fiveable.mestonybrook.edu Their derivatives are integral to a wide array of applications, from pharmaceuticals to materials science. stonybrook.eduthieme-connect.denih.gov

Aniline (B41778), the simplest aromatic amine, and its derivatives are among the most crucial building blocks in chemical synthesis. stonybrook.edu These compounds are precursors to a vast range of materials, including dyes, pigments, polymers, and importantly, pharmaceuticals. stonybrook.edu The functionalization of anilines is a significant area of research, as the position and nature of substituents on the aromatic ring can dramatically influence the molecule's chemical and physical properties. nih.gov Historically, reactions like Friedel-Crafts have been challenging with anilines, which has spurred the development of more sophisticated metal-catalyzed C-H functionalization reactions to create complex and targeted molecules. nih.gov These advanced methods allow for the selective modification of the aniline structure, opening up new avenues for drug discovery and the creation of novel organic materials. nih.govmdpi.com

Alkyl aryl ethers, characterized by an oxygen atom connecting an alkyl group and an aromatic ring, are another vital class of organic compounds. fiveable.me This structural motif is found in numerous natural products, pharmaceuticals, fragrances, and pesticides. thieme-connect.deacs.org Their synthesis, most classically achieved through the Williamson ether synthesis, has evolved to include more environmentally benign and efficient methods, such as the catalytic Williamson ether synthesis (CWES) at high temperatures and various metal-catalyzed cross-coupling reactions. thieme-connect.deacs.orgrsc.org The ether linkage imparts specific properties, including increased stability, and serves as a key structural element in the design of complex molecules. fiveable.me The versatility of alkyl aryl ethers makes them indispensable intermediates in organic synthesis, allowing for the construction of diverse and functionally rich molecular architectures. fiveable.meresearchgate.net

The Unique Architectural Features of 2-(Butan-2-yloxy)-5-methylaniline

The compound this compound is a prime example of a molecule incorporating both the aniline and alkyl aryl ether motifs. Its specific substitution pattern gives rise to distinct chemical properties and stereochemical possibilities.

The structure of this compound features an aniline ring substituted with a methyl group at the 5-position and a butan-2-yloxy group at the 2-position. This arrangement places the bulky ether group ortho to the amino group, which can influence the reactivity of the amine and the aromatic ring. The electron-donating nature of both the amino group and the ether's oxygen atom activates the aromatic ring towards electrophilic substitution. Conversely, the steric hindrance provided by the butan-2-yloxy group can direct incoming substituents to specific positions on the ring. The presence of both a basic amino group and a Lewis basic ether linkage offers multiple sites for potential coordination to metal centers or for participation in hydrogen bonding.

A significant feature of this compound is the presence of a chiral center within the butan-2-yloxy group. wikipedia.org The second carbon atom of the butyl group is bonded to four different substituents: a hydrogen atom, a methyl group, an ethyl group, and the oxygen atom of the ether linkage. This chirality means that the compound can exist as two distinct enantiomers: (R)-2-(butan-2-yloxy)-5-methylaniline and (S)-2-(butan-2-yloxy)-5-methylaniline. wikipedia.orgaskfilo.com A mixture containing equal amounts of both enantiomers is known as a racemic mixture. wikipedia.orgaskfilo.com The specific stereochemistry of the butan-2-yloxy group can have a profound impact on the biological activity of the molecule, a critical consideration in fields such as pesticide and pharmaceutical development. chiralen.com The synthesis of enantiomerically pure forms of this compound would require stereoselective methods.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO B13075153 2-(Butan-2-yloxy)-5-methylaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-butan-2-yloxy-5-methylaniline

InChI

InChI=1S/C11H17NO/c1-4-9(3)13-11-6-5-8(2)7-10(11)12/h5-7,9H,4,12H2,1-3H3

InChI Key

INFPQODUDMQSIF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1)C)N

Origin of Product

United States

Mechanistic Investigations of Reactions Involving the Amino Ether Framework

Reaction Mechanisms of Aromatic Amines

The aniline (B41778) portion of the molecule is a primary determinant of its reactivity, particularly in reactions involving the nitrogen atom and the aromatic ring.

The nitrogen atom in the amino group of aniline derivatives possesses a lone pair of electrons, rendering it nucleophilic. quora.com This nucleophilicity, however, is tempered by the delocalization of these electrons into the aromatic π-system. ucalgary.ca This resonance effect reduces the availability of the lone pair for nucleophilic attack compared to aliphatic amines. ucalgary.ca

The nucleophilic character of the aniline nitrogen is fundamental to a variety of reactions, including alkylation and acylation, which typically proceed via SN2 or nucleophilic addition-elimination mechanisms, respectively. chemistrysteps.com The presence of substituents on the aromatic ring significantly influences the nucleophilicity of the nitrogen. Electron-donating groups enhance the electron density on the nitrogen, thereby increasing its nucleophilicity, while electron-withdrawing groups have the opposite effect. chemistrysteps.comresearchgate.net

Kinetic studies on the reactions of various substituted anilines have provided quantitative insights into their nucleophilicity. For instance, the nucleophilicity parameters (N) for several para-substituted anilines have been determined, as shown in the table below. researchgate.net

Para-X-substituted anilineNs
X=OH15.600.85
X=OMe15.230.88
X=Me14.190.96
X=H12.950.98
X=Cl11.820.90
X=CN10.750.91

The amino group is a potent activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. chemistrysteps.comlibretexts.org This is due to the ability of the nitrogen's lone pair to donate electron density into the aromatic ring through resonance, stabilizing the carbocation intermediate (the arenium ion) formed during the reaction. dalalinstitute.comlibretexts.org The attack of an electrophile on the aromatic ring is the initial step, leading to the formation of a resonance-stabilized carbocation. dalalinstitute.com The reaction concludes with the departure of a proton from the ring, restoring aromaticity. dalalinstitute.com

However, the high reactivity of the aniline ring can lead to challenges such as over-reaction and oxidation. libretexts.org For instance, direct nitration of aniline with nitric acid can result in significant destruction of the molecule. libretexts.org To control the reaction and favor the formation of a specific isomer, the amino group is often temporarily converted to an amide group (e.g., acetanilide). libretexts.org This modification attenuates the activating effect of the amino group, allowing for more selective substitution. libretexts.org

The directing effect of substituents is crucial in predicting the outcome of EAS reactions. Activating groups generally direct incoming electrophiles to the ortho and para positions, while deactivating groups typically direct them to the meta position. fiveable.me

Aromatic amines can undergo transformations involving radical intermediates. These reactions can be initiated by various means, including photoredox catalysis. thieme-connect.com For example, the oxidation of aniline and its derivatives can lead to the formation of N-centered radicals. nih.gov These anilino radicals can be generated through the abstraction of a hydrogen atom from the amino group. rsc.org

Pulse radiolysis studies have shown that the reaction of hydroxyl radicals (•OH) with aniline derivatives can proceed via two main pathways: addition to the aromatic ring to form OH-adducts, and direct hydrogen abstraction from the amino group to yield anilino radicals. rsc.orgrsc.org The anilino radical of aniline has a characteristic absorption spectrum that allows it to be distinguished from the OH-adduct radical. rsc.org

The reactivity and fate of these radical species are influenced by the reaction conditions and the presence of other reactive species. For instance, in the atmosphere, anilino radicals can react with nitrogen oxides. nih.gov

The oxidation of aniline and its derivatives is a complex process that can yield a variety of products depending on the oxidant and reaction conditions. wikipedia.org Oxidation can occur at the nitrogen atom or on the aromatic ring, often leading to the formation of new C-N bonds. wikipedia.org For example, the oxidation of aniline in alkaline solution can produce azobenzene. wikipedia.org

The initial step in many oxidation reactions is a single-electron transfer (SET) from the aniline derivative to the oxidant, forming a radical cation. The reactivity of these radical cations is a key factor in determining the final products. researchgate.net

Studies on the reaction of carbonate radicals (CO₃•⁻) with aniline derivatives have shown that electron-donating substituents on the aniline ring accelerate the reaction rate. oup.com This suggests that the carbonate radical plays a significant role in the environmental degradation of some aromatic amines. oup.com Aniline exposure has also been linked to oxidative stress in biological systems, leading to the generation of reactive oxygen species (ROS). nih.gov

Reaction Mechanisms of Alkyl Aryl Ethers

The ether linkage in 2-(Butan-2-yloxy)-5-methylaniline introduces another set of potential reaction pathways, primarily centered around the formation and cleavage of the C-O bond.

The formation of alkyl aryl ethers can be achieved through several methods, including the Williamson ether synthesis and various cross-coupling reactions. nih.govharvard.edu The Williamson synthesis involves the reaction of a phenoxide with an alkyl halide and generally proceeds via an SN2 mechanism. harvard.edu Transition-metal-catalyzed methods, such as the Ullmann, Chan-Lam-Evans, and Buchwald-Hartwig couplings, provide powerful alternatives for forming C-O bonds. nih.govorganic-chemistry.org

The cleavage of the C-O bond in alkyl aryl ethers typically requires harsh conditions, such as treatment with strong acids like HI or HBr at high temperatures. unacademy.comyoutube.com In the case of alkyl aryl ethers, the cleavage occurs at the alkyl-oxygen bond because the aryl-oxygen bond is stronger and more stable. unacademy.com The mechanism of acid-catalyzed cleavage involves the initial protonation of the ether oxygen, making the alkyl group a better leaving group. youtube.comyoutube.com This is followed by a nucleophilic attack by the halide ion. youtube.com The reaction can proceed through either an SN1 or SN2 pathway, depending on the structure of the alkyl group. youtube.com For secondary alkyl groups, like the butan-2-yl group in the title compound, the reaction can proceed via an SN1 mechanism, involving the formation of a secondary carbocation. youtube.comyoutube.com

Recent advancements have also explored electrochemically driven C-O bond cleavage in phenolic ethers. researchgate.net

Nucleophilic Attack and Rearrangements involving Ether Linkages (e.g., Smiles Rearrangement)

The ether linkage in aromatic compounds is generally stable. However, its cleavage can be initiated under specific conditions, often involving acid catalysis or the presence of strong nucleophiles. wikipedia.orgmasterorganicchemistry.com In the context of the amino-ether framework, intramolecular reactions can be particularly favored.

A prominent example of such a reaction is the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution involves the migration of an aromatic ring from one heteroatom to another. nih.gov For a molecule like this compound, a hypothetical Smiles rearrangement would require activation of the aromatic ring, typically by electron-withdrawing groups, to facilitate the nucleophilic attack by the amine. nih.gov While the classic Smiles rearrangement often involves sulfonamides, the underlying principle of intramolecular nucleophilic attack can be extended to other systems. youtube.com

The general mechanism for the cleavage of ethers in acidic conditions proceeds via protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.comresearchgate.net Subsequently, a nucleophile can attack one of the adjacent carbon atoms. In the case of an aryl alkyl ether, the reaction pathway (SN1 or SN2) at the alkyl carbon depends on its structure. wikipedia.org For the sec-butoxy group in this compound, both pathways could be possible under forcing conditions.

Recent research has also explored radical versions of the Smiles rearrangement, which can be initiated photochemically or by radical initiators, expanding the scope of such transformations to milder conditions and different substitution patterns. nih.govyoutube.com

Interplay Between Amine and Ether Functional Groups

The proximity of the amine and ether functionalities in ortho-amino-ether compounds leads to significant electronic and steric interactions that can modulate their reactivity and open unique reaction pathways.

Synergistic Catalysis in Amino-Ether Bond Formations

Synergistic catalysis, where two or more catalytic cycles operate in concert to achieve a transformation not possible by either catalyst alone, is a powerful strategy in organic synthesis. nih.govyoutube.com In the context of forming amino-ether bonds, this can involve the simultaneous activation of both the nucleophile and the electrophile. nih.gov

While specific studies on the synergistic catalytic synthesis of this compound are not prevalent, the principles can be understood from broader research in aminocatalysis and synergistic systems. For instance, aminocatalysis can activate carbonyl compounds through HOMO-raising mechanisms, while a co-catalyst, such as a Brønsted acid or a metal, can activate the reaction partner through LUMO-lowering. nih.gov The synthesis of α-tertiary amino acids through synergistic photoenzymatic catalysis, where an enzyme and a photocatalyst work together, highlights the potential of combining different catalytic modes to forge new bonds under mild conditions. chemrxiv.orgnih.govchemrxiv.org

The formation of the ether bond in molecules like this compound typically involves nucleophilic substitution on an appropriate precursor. The amine group, being a directing group, can influence the regioselectivity of such reactions.

Intramolecular Cyclization and Rearrangement Pathways

The ortho-disposed amine and ether groups can participate in intramolecular reactions to form heterocyclic structures. Acid-catalyzed cyclization is a common pathway for appropriately substituted anilines. researchgate.net For instance, the intramolecular cyclization of 2-cyanoaniline derivatives has been achieved using nickel catalysis to produce dihydroquinolinones. rsc.org

Rearrangement reactions are also a key feature of this structural motif. Copper-catalyzed Current time information in Bangalore, IN.rsc.org-alkoxy rearrangement of N-alkoxyaniline derivatives provides a route to 2-alkoxyaniline derivatives. researchgate.net These reactions are thought to proceed through an intramolecular pathway. researchgate.net Similarly, copper-catalyzed rearrangements of polycyclic arenes have been shown to produce ortho-aminoarenol derivatives with high selectivity. rsc.org Oxidative dearomatization of anilines using hypervalent iodine reagents can also lead to the formation of ortho-quinol imines, demonstrating another pathway for intramolecular transformation. mdpi.com

Electronic and Steric Effects of Substituents on Reaction Pathways

The reactivity of the amino-ether framework is highly sensitive to the electronic and steric nature of other substituents on the aromatic ring. Electron-donating groups, such as the methyl group in this compound, generally increase the electron density of the ring and the basicity of the aniline nitrogen. ncert.nic.in Conversely, electron-withdrawing groups decrease the basicity. ncert.nic.in

These substituent effects have a profound impact on reaction rates and mechanisms. In nucleophilic aromatic substitution (SNAr) reactions, electron-withdrawing groups are necessary to activate the ring for attack. rsc.org Studies on the reaction of substituted anilines with activated ethers show that the reaction proceeds through a base-catalyzed pathway, and the rates are influenced by the electronic properties of the substituents. rsc.orgrsc.org

Steric hindrance also plays a crucial role. utuvolter.fi Alkyl groups at the ortho position of the aniline can significantly reduce reactivity due to steric hindrance, which can impede the approach of a reactant or hinder the formation of a planar transition state. rsc.orgutuvolter.fi For example, the reaction of N-methylaniline in SNAr reactions is significantly slower than that of aniline, an effect attributed to increased steric hindrance during the formation of the intermediate and subsequent proton transfer. rsc.orgrsc.orgresearchgate.net The sec-butoxy group in this compound is sterically demanding and would be expected to influence the regioselectivity and rate of reactions involving the adjacent amino group.

The interplay of these electronic and steric factors is critical in determining the outcome of reactions, as summarized in the table below.

FactorInfluence on ReactivityExample
Electronic Effects Electron-donating groups (e.g., -CH₃, -OCH₃) increase the basicity of the amine and activate the ring towards electrophilic substitution. ncert.nic.inThe methyl group in this compound increases the nucleophilicity of the amino group.
Electron-withdrawing groups (e.g., -NO₂, -CN) decrease amine basicity and activate the ring for nucleophilic substitution. ncert.nic.inIn Smiles rearrangements, electron-withdrawing groups are often required to facilitate the intramolecular attack. nih.gov
Steric Effects Bulky ortho-substituents can hinder the approach of reagents to the amino or ether group, slowing down reaction rates. rsc.orgutuvolter.fiThe sec-butoxy group can sterically shield the ortho-amino group, potentially directing reactions to other sites.
Steric hindrance can influence the regioselectivity of reactions, favoring attack at less hindered positions.In rearrangements of N-alkoxyanilines, the position of migration can be controlled by the steric and electronic nature of substituents. researchgate.net

Advanced Analytical Techniques for Structure Elucidation of 2 Butan 2 Yloxy 5 Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides a detailed picture of the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C), within a molecule. This information is crucial for assembling the structural puzzle of 2-(butan-2-yloxy)-5-methylaniline.

One-Dimensional NMR (¹H, ¹³C, DEPT) for Backbone and Functional Group Characterization

One-dimensional NMR experiments are the foundation of structural elucidation. The ¹H NMR spectrum reveals the number of different types of protons, their relative numbers, and their neighboring protons through chemical shifts and spin-spin coupling patterns. For this compound, specific signals corresponding to the aromatic protons, the methyl group on the aniline (B41778) ring, the protons of the butoxy group, and the amine (NH₂) protons are expected.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. researchgate.net Broadband decoupling is often employed to simplify the spectrum, resulting in a single peak for each unique carbon atom. libretexts.org The chemical shifts of the carbon signals indicate their electronic environment, distinguishing between aromatic, aliphatic, and oxygen-bound carbons.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are pivotal for determining the multiplicity of each carbon signal, differentiating between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. libretexts.org DEPT-135, for instance, shows CH and CH₃ signals pointing up, while CH₂ signals point down, and quaternary carbons are absent. This technique is instrumental in confirming the assignments of the carbon atoms in the butoxy side chain and the substituted aniline ring. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom/Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) DEPT-135 Phase
Aromatic CH6.5 - 7.5110 - 150Positive
Ar-CH₃2.0 - 2.520 - 25Positive
O-CH (butoxy)4.0 - 4.570 - 80Positive
CH₂ (butoxy)1.5 - 2.025 - 35Negative
CH₃ (butoxy, terminal)0.8 - 1.210 - 15Positive
CH₃ (butoxy, sec)1.1 - 1.415 - 25Positive
NH₂3.5 - 4.5 (broad)N/AN/A
C-O (aromatic)N/A145 - 155N/A (Quaternary)
C-N (aromatic)N/A135 - 145N/A (Quaternary)
C-CH₃ (aromatic)N/A125 - 135N/A (Quaternary)

Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Stereochemical Analysis

Two-dimensional NMR techniques provide crucial connectivity information. Correlation Spectroscopy (COSY) experiments reveal proton-proton (¹H-¹H) couplings, helping to trace the spin systems within the butoxy group and the aromatic ring. For instance, the correlation between the methine proton of the sec-butoxy group and the adjacent methylene and methyl protons would be clearly visible. csic.es

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded carbon and proton atoms. mdpi.com This experiment is essential for definitively assigning each proton signal to its corresponding carbon atom in the structure of this compound. csic.esrsc.org

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to determine spatial proximities between protons. These experiments can help in confirming the stereochemistry, for example, by showing through-space interactions between protons on the butoxy group and the aromatic ring, which can provide insights into the preferred conformation of the molecule. mdpi.com

Computational NMR Chemical Shift Prediction and Validation

Computational methods, such as those based on Density Functional Theory (DFT), can be used to predict NMR chemical shifts. jmaterenvironsci.com These theoretical calculations provide a valuable tool for validating experimental assignments. By comparing the calculated chemical shifts with the experimental data, a higher level of confidence in the structural elucidation can be achieved. Discrepancies between predicted and experimental values can also highlight interesting electronic or conformational effects within the molecule.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.govresearchgate.net This precision allows for the determination of the elemental composition of the molecular ion of this compound. From the exact mass, the unique molecular formula (C₁₁H₁₇NO) can be unequivocally confirmed, distinguishing it from other isomers or compounds with the same nominal mass. rsc.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). nationalmaglab.org The analysis of the resulting fragment ions (product ions) provides valuable structural information. nationalmaglab.org

The fragmentation of this compound is expected to follow characteristic pathways for ethers and anilines. Key fragmentation events would likely include:

Cleavage of the butoxy group: Loss of the butene molecule (C₄H₈) via a McLafferty-type rearrangement, leading to a fragment corresponding to 2-hydroxy-5-methylaniline.

Alpha-cleavage at the ether linkage: Cleavage of the C-C bond adjacent to the oxygen atom in the butoxy group, resulting in the loss of an ethyl radical (C₂H₅) or a propyl radical (C₃H₇).

Cleavage of the C-O bond: Fission of the bond between the aromatic ring and the ether oxygen, leading to the formation of a 5-methylaniline radical cation and a butoxy radical, or their corresponding ions.

Loss of the methyl group: Fragmentation involving the loss of the methyl group from the aniline ring.

By carefully analyzing the m/z values of these fragment ions, the connectivity of the molecule can be pieced together and confirmed. nih.gov

Table 2: Predicted Key Fragmentation Ions in the MS/MS Spectrum of this compound

Fragment Ion (m/z) Proposed Structure/Loss Fragmentation Pathway
193[C₁₁H₁₇NO]⁺Molecular Ion
137[C₇H₉NO]⁺Loss of butene (C₄H₈)
164[C₁₀H₁₄NO]⁺Loss of an ethyl radical (•C₂H₅)
150[C₉H₁₂NO]⁺Loss of a propyl radical (•C₃H₇)
107[C₇H₉N]⁺Ion of 5-methylaniline
178[C₁₀H₁₄NO]⁺Loss of a methyl radical (•CH₃)

Note: The observed m/z values in an actual spectrum would be determined with high accuracy using HRMS.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the vibrational modes of a molecule. The spectra produced are unique molecular fingerprints. For this compound, these techniques provide confirmation of its key structural features.

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its primary amine, aromatic ring, ether linkage, and alkyl groups. The N-H stretching vibrations of the primary aniline group typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the butoxy and methyl groups are found just below 3000 cm⁻¹.

The C-O-C stretching of the ether linkage is a prominent feature, generally appearing in the 1260-1000 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ range. Bending vibrations for the N-H group (scissoring) are typically seen around 1650-1580 cm⁻¹.

Raman spectroscopy provides complementary information. While IR spectroscopy is more sensitive to polar functional groups, Raman is particularly useful for identifying non-polar bonds and symmetric vibrations. The symmetric stretching of the aromatic ring, for instance, often produces a strong Raman signal.

A detailed breakdown of the expected vibrational frequencies and their assignments for this compound is presented below.

Table 1: Predicted IR and Raman Vibrational Modes for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Predicted Intensity (IR) Predicted Intensity (Raman)
N-H Asymmetric & Symmetric Stretch Primary Amine (-NH₂) 3400-3500 Medium-Strong Weak
C-H Aromatic Stretch C-H (Aryl) 3000-3100 Medium Strong
C-H Aliphatic Stretch C-H (Alkyl) 2850-2970 Strong Strong
N-H Scissoring Bend Primary Amine (-NH₂) 1580-1650 Medium-Strong Weak
C=C Aromatic Stretch C=C (Aryl) 1450-1600 Medium-Strong Strong
C-N Aromatic Stretch C-N (Aryl) 1250-1360 Medium Medium
C-O-C Asymmetric Stretch Aryl-Alkyl Ether 1200-1275 Strong Medium
C-O-C Symmetric Stretch Aryl-Alkyl Ether 1020-1075 Medium Strong
C-H Out-of-Plane Bending C-H (Aryl) 700-900 Strong Weak

X-ray Crystallography for Solid-State Structural Conformation (If Crystalline)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Should this compound be successfully crystallized, this technique would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and torsional angles.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of electrons, and thus atoms, within the crystal lattice. The data obtained would allow for the complete elucidation of the molecule's conformation in the solid state, revealing the spatial relationship between the aniline ring and the butoxy group. Furthermore, it would detail the intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate the packing of molecules within the crystal.

While specific crystallographic data for this compound is not publicly available, the following table illustrates the type of parameters that would be determined from such an analysis.

Table 2: Illustrative Crystallographic Data for a Molecular Crystal

Parameter Description Example Value
Crystal System The symmetry system of the crystal lattice. Monoclinic
Space Group The symmetry group of the crystal. P2₁/c
a, b, c (Å) The lengths of the unit cell edges. a = 10.5, b = 5.8, c = 12.1
α, β, γ (°) The angles of the unit cell. α = 90, β = 105.3, γ = 90
Volume (ų) The volume of the unit cell. 745.2
Z The number of molecules in the unit cell. 4
Density (calculated) (g/cm³) The calculated density of the crystal. 1.19
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. 0.045

Chiral Chromatography (HPLC, SFC) for Enantiomeric Purity and Resolution

The presence of a stereocenter at the second carbon of the butoxy group (the point of attachment to the oxygen atom) means that this compound exists as a pair of enantiomers. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is the premier technique for separating these enantiomers. This separation is crucial for determining the enantiomeric purity of a sample and for isolating individual enantiomers for further study.

Chiral Stationary Phase Selection and Optimization

The success of a chiral separation hinges on the selection of an appropriate Chiral Stationary Phase (CSP). CSPs create a chiral environment within the chromatography column, allowing for differential interaction with the two enantiomers. For a primary aniline like this compound, several types of CSPs are particularly effective.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are widely used due to their broad applicability. nih.gov Columns like Chiralpak® and Lux® Cellulose, which feature carbamate (B1207046) derivatives of the polysaccharide backbone, offer a multitude of chiral recognition sites.

Crown ether-based CSPs are also highly suitable, especially for compounds containing primary amine groups. nih.gov A CSP like CROWNPAK® CR(+) features a chiral crown ether that can form inclusion complexes with the protonated primary amine of the analyte. mdpi.com The stability of these complexes differs between the two enantiomers, leading to their separation. mdpi.com

Optimization of the separation involves adjusting the mobile phase composition (e.g., the ratio of hexane (B92381) to alcohol in normal phase HPLC, or the type and concentration of acid modifier), flow rate, and temperature to achieve baseline resolution of the enantiomeric peaks.

Table 3: Potential Chiral Stationary Phases for the Resolution of this compound

CSP Type Specific Example Rationale for Selection Potential Mobile Phase
Polysaccharide (Cellulose-based) Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) Broad enantioselectivity; proven for a wide range of chiral compounds, including those with amine functionalities. nih.gov Hexane/Isopropanol
Polysaccharide (Amylose-based) Chiralpak® AD (Amylose tris(3,5-dimethylphenylcarbamate)) Complementary selectivity to cellulose-based phases; effective for aromatic compounds. nih.gov Hexane/Ethanol
Crown Ether CROWNPAK® CR(+) Specifically designed for the resolution of primary amines through host-guest complexation. mdpi.com Perchloric acid solution

Molecular Recognition Mechanisms in Chiral Separations

The separation of enantiomers on a CSP is governed by the principles of molecular recognition. The transient formation of diastereomeric complexes between the enantiomers and the chiral selector of the CSP leads to differences in retention time.

In the case of polysaccharide-based CSPs, the recognition mechanism is multifaceted. It can involve a combination of attractive interactions, including hydrogen bonding (between the analyte's amine group and the CSP's carbamate groups), π-π stacking (between the aromatic rings), and dipole-dipole interactions. Steric repulsion also plays a critical role, as one enantiomer will fit more favorably into the chiral grooves or cavities of the CSP than the other.

For crown ether-based CSPs, the primary mechanism is host-guest complexation. mdpi.com In an acidic mobile phase, the primary amine of this compound is protonated to form an ammonium (B1175870) ion (-NH₃⁺). This ion can then be included within the cavity of the crown ether. The stability of this complex is dependent on the three-dimensional fit and the strength of the hydrogen bonds formed between the ammonium protons and the oxygen atoms of the crown ether. The chiral barriers of the crown ether structure create a steric and interactive environment where one enantiomer forms a more stable complex and is therefore retained longer on the column.

Theoretical and Computational Chemistry Studies on 2 Butan 2 Yloxy 5 Methylaniline

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of molecules like 2-(Butan-2-yloxy)-5-methylaniline. These computational methods, particularly Density Functional Theory (DFT), allow for the detailed investigation of molecular properties that are often difficult or impossible to determine experimentally. By solving approximations of the Schrödinger equation, researchers can model the behavior of electrons within a molecule and, from this, derive a wealth of information about its structure, reactivity, and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

The first step in most quantum chemical studies is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which contains a rotatable butoxy group, multiple stable conformations, or conformers, may exist.

Molecular Orbitals and Electronic Properties (HOMO-LUMO Gaps, Spin Densities)

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its capacity as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that the molecule is more polarizable and more likely to engage in chemical reactions. nih.gov The spatial distribution of the HOMO and LUMO also provides insights into the reactive sites of the molecule. For an aniline (B41778) derivative, the HOMO is often localized on the aniline ring and the nitrogen atom, while the LUMO may be distributed over the aromatic system.

Spin density calculations become relevant when studying radical species or excited states of the molecule. Spin density represents the distribution of unpaired electron spin in a molecule and is crucial for understanding reaction mechanisms involving radicals and for interpreting electron spin resonance (ESR) spectra.

Table 1: Illustrative Frontier Molecular Orbital Energies (Note: This table is illustrative as specific experimental or computational data for this compound is not readily available in the searched literature.)

Parameter Illustrative Energy (eV)
HOMO Energy -5.50
LUMO Energy -0.50

Dipole Moments and Polarizabilities

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a measure of the molecule's "softness." Molecules with higher polarizability are generally more reactive. Computational methods can accurately predict both the dipole moment and the polarizability of molecules, providing valuable information about their intermolecular interactions and their response to external stimuli.

Reaction Energetics and Transition State Theory

Computational chemistry is a powerful tool for investigating the mechanisms and kinetics of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and transition states.

Calculation of Reaction Gibbs Free Energies and Activation Barriers

The feasibility of a chemical reaction is determined by the change in Gibbs free energy (ΔG) between reactants and products. A negative ΔG indicates a spontaneous reaction. The rate of a reaction, however, is determined by the activation energy (Ea) or, more precisely, the Gibbs free energy of activation (ΔG‡). This is the energy barrier that must be overcome for the reaction to proceed.

Mechanistic Pathway Elucidation through Computational Modeling

Transition state theory (TST) provides a framework for understanding reaction rates based on the properties of the transition state, which is the highest energy point along the reaction coordinate. wikipedia.org Computational modeling can be used to locate the geometry of the transition state and to calculate its energy. This information is then used within the TST framework to estimate the reaction rate constant.

By computationally exploring different possible reaction pathways, it is possible to elucidate the most likely mechanism for a given reaction. For example, in reactions involving this compound, computational modeling could be used to investigate electrophilic aromatic substitution, oxidation of the aniline group, or reactions at the butoxy side chain. The calculated activation barriers for each potential pathway would indicate which mechanism is kinetically favored. This approach provides a level of detail about reaction mechanisms that is often inaccessible through experimental methods alone.

Lack of Specific Research on this compound Prevents Detailed Computational Analysis

A thorough review of available scientific literature reveals a significant gap in the theoretical and computational chemistry studies specifically focused on the compound this compound. While computational methods are widely applied to understand the properties and reactivity of various organic molecules, specific research into the solvent effects and the application of machine learning for the structural assignment of this compound appears to be unavailable in published scientific literature.

General principles of computational chemistry allow for the theoretical investigation of solvent effects on molecular properties. Methodologies such as the Polarizable Continuum Model (PCM) are often employed to understand how a solvent's dielectric constant can influence molecular geometry, electronic structure, and reactivity. However, without specific studies on this compound, any discussion would remain purely hypothetical and would not constitute the detailed research findings requested.

Similarly, the application of machine learning and advanced statistical tools is a growing field in chemical structure elucidation. These techniques leverage large datasets of known compounds and their spectral data to predict the structure of unknown molecules. While powerful, the development and validation of such models require substantial amounts of data specific to the class of compounds being studied. There is no indication in the current body of scientific literature that such models have been developed or applied to this compound or a closely related set of analogues.

Due to the absence of specific research data, it is not possible to provide a detailed and scientifically accurate article on the "" with a focus on solvent effects and the application of machine learning as outlined in the initial request. The generation of thorough, informative, and scientifically accurate content, including data tables and detailed research findings, is contingent upon the existence of peer-reviewed research on the subject, which is currently not available.

Derivatization and Chemical Transformations of 2 Butan 2 Yloxy 5 Methylaniline

Reactions at the Amine Nitrogen

The primary amine group is a key site for derivatization, readily undergoing reactions such as alkylation, acylation, diazotization, and condensation with carbonyl compounds.

Alkylation and Acylation Reactions

The nitrogen atom of the primary amine in 2-(butan-2-yloxy)-5-methylaniline possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles like alkyl and acyl halides.

N-Alkylation: The introduction of alkyl groups onto the amine nitrogen can be achieved through reaction with alkyl halides. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. The degree of alkylation (mono-, di-, or tri-alkylation) can be controlled by the stoichiometry of the reactants and the reaction conditions. For instance, the use of a base such as potassium carbonate or cesium fluoride-celite can facilitate the reaction by deprotonating the amine, thereby increasing its nucleophilicity. researchgate.net The reaction of anilines with alkyl halides in ionic liquids has also been reported as an efficient method for N-alkylation, in some cases offering high conversions and chemoselectivity for mono-alkylation. psu.edu A visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one has also been developed, offering a metal-free and milder alternative. nih.gov

N-Acylation: Acylation of the amine group involves the reaction with acylating agents such as acid chlorides or anhydrides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The resulting N-acyl derivatives, or amides, are generally stable, crystalline solids. The lone pair of electrons on the nitrogen atom becomes delocalized through resonance with the carbonyl group, making the amide nitrogen less nucleophilic and less basic than the parent amine.

Reactant TypeReagent ExampleProduct TypeGeneral Conditions
Alkyl HalideButyl bromideN-Alkyl-2-(butan-2-yloxy)-5-methylanilineBase (e.g., K₂CO₃, CsF-Celite), Solvent (e.g., CH₃CN)
Acid ChlorideAcetyl chlorideN-Acetyl-2-(butan-2-yloxy)-5-methylanilineBase (e.g., Pyridine, Triethylamine), Inert solvent
Acid AnhydrideAcetic anhydrideN-Acetyl-2-(butan-2-yloxy)-5-methylanilineOften neat or in a solvent like acetic acid

Table 1: Representative Alkylation and Acylation Reactions

Diazotization and Subsequent Transformations

Primary aromatic amines like this compound can be converted to diazonium salts upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). byjus.com This process is known as diazotization. byjus.com The resulting diazonium salt, 2-(butan-2-yloxy)-5-methylbenzenediazonium chloride, is a versatile intermediate that can undergo a variety of subsequent transformations.

Substitution Reactions (Sandmeyer and related reactions): The diazonium group is an excellent leaving group (N₂) and can be replaced by a wide range of nucleophiles. youtube.com The Sandmeyer reaction, for example, utilizes copper(I) salts (CuX, where X = Cl, Br, CN) to introduce the corresponding nucleophile onto the aromatic ring. youtube.comnih.gov Other substitution reactions include the introduction of an iodine atom using potassium iodide and the installation of a hydroxyl group by heating the diazonium salt solution. nih.gov

Coupling Reactions (Azo Dye Formation): Diazonium salts can also act as electrophiles in electrophilic aromatic substitution reactions with activated aromatic compounds, such as phenols and anilines, to form azo compounds. nih.govyoutube.com These highly conjugated molecules are often intensely colored and are the basis for a large class of dyes. nih.govnih.gov The reaction of the 2-(butan-2-yloxy)-5-methylbenzenediazonium salt with a coupling partner like phenol (B47542) would be expected to yield a brightly colored azo dye. youtube.comyoutube.com The position of coupling on the activated aromatic ring is directed by the existing substituents.

Reaction TypeReagent(s)Product Type
DiazotizationNaNO₂, HCl (0-5 °C)2-(Butan-2-yloxy)-5-methylbenzenediazonium chloride
Sandmeyer (Halogenation)CuBr2-Bromo-1-(butan-2-yloxy)-4-methylbenzene
Sandmeyer (Cyanation)CuCN2-(Butan-2-yloxy)-5-methylbenzonitrile
IodinationKI1-(Butan-2-yloxy)-2-iodo-4-methylbenzene
HydroxylationH₂O, heat2-(Butan-2-yloxy)-5-methylphenol
Azo CouplingPhenolAzo dye derivative

Table 2: Transformations of the Diazonium Salt of this compound

Formation of Imines and Enamines

The primary amine group of this compound can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlumenlearning.com This reaction is typically acid-catalyzed and involves the elimination of a water molecule. masterorganicchemistry.comyoutube.com The formation of imines is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction. youtube.com

If this compound is first N-alkylated to form a secondary amine, this derivative can then react with aldehydes or ketones containing an α-hydrogen to form enamines. wikipedia.orgyoutube.com In this case, after the initial nucleophilic attack of the secondary amine on the carbonyl group and subsequent formation of an iminium ion, a proton is removed from an adjacent carbon atom (the α-carbon) to form a carbon-carbon double bond, resulting in the enamine. makingmolecules.comquimicaorganica.org Enamines are valuable synthetic intermediates, acting as nucleophiles in various carbon-carbon bond-forming reactions. masterorganicchemistry.com

ReactantCarbonyl CompoundProduct TypeKey Feature
Primary AmineAldehyde/KetoneImine (Schiff Base)C=N double bond
Secondary AmineAldehyde/Ketone with α-HEnamineC=C-N structure

Table 3: Imine and Enamine Formation

Reactions Involving the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic substitution due to the electron-donating nature of the alkoxy and alkyl substituents. The positions ortho and para to these activating groups are the most nucleophilic.

Regioselective Aromatic Functionalization (e.g., C-H Activation, Electrophilic Substitution)

The directing effects of the butan-2-yloxy and methyl groups on the aromatic ring govern the regioselectivity of electrophilic aromatic substitution reactions. The butan-2-yloxy group is a strong activating group and an ortho-, para-director. The methyl group is a weaker activating group, also directing ortho and para. The positions ortho to the butan-2-yloxy group (C6) and ortho to the methyl group (C4 and C6) are activated. The position para to the butan-2-yloxy group is occupied by the methyl group, and the position para to the methyl group is occupied by the butan-2-yloxy group. Therefore, electrophilic attack is most likely to occur at the C4 and C6 positions.

Electrophilic Substitution: Reactions such as halogenation (with Br₂ or Cl₂ and a Lewis acid catalyst), nitration (with HNO₃ and H₂SO₄), and Friedel-Crafts alkylation or acylation would be expected to yield a mixture of products, with substitution occurring at the most activated and sterically accessible positions.

C-H Activation: Modern synthetic methods, including organocatalytic C-H activation, offer alternative routes for the functionalization of electron-rich aromatic rings. beilstein-journals.org These methods can provide novel pathways for the formation of C-C and C-X bonds without the need for pre-functionalized starting materials. beilstein-journals.org

Reaction TypeReagent(s)Expected Major Product(s)
BrominationBr₂, FeBr₃4-Bromo-2-(butan-2-yloxy)-5-methylaniline and/or 6-Bromo-2-(butan-2-yloxy)-5-methylaniline
NitrationHNO₃, H₂SO₄4-Nitro-2-(butan-2-yloxy)-5-methylaniline and/or 6-Nitro-2-(butan-2-yloxy)-5-methylaniline

Table 4: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Cross-Coupling Reactions on Modified Aromatic Nuclei

To perform cross-coupling reactions, the aromatic ring of this compound must first be functionalized with a suitable group, typically a halide (e.g., Br, I) or a triflate. This can be achieved through electrophilic halogenation or via the Sandmeyer reaction on the corresponding diazonium salt. The resulting aryl halide can then participate in various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an aryl halide in the presence of a palladium catalyst and a base. libretexts.orgnih.gov For example, a bromo-substituted derivative of this compound could be coupled with an arylboronic acid to form a biaryl compound. nih.govmdpi.com

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. researchgate.net While the starting material is already an amine, a halogenated derivative could be used to introduce a second, different amino group onto the aromatic ring, leading to the synthesis of diamine derivatives.

Reaction TypeReactantsCatalyst SystemProduct Type
Suzuki-MiyauraBromo-2-(butan-2-yloxy)-5-methylaniline + Arylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Aryl-substituted this compound
Buchwald-HartwigBromo-2-(butan-2-yloxy)-5-methylaniline + Secondary AminePd catalyst, Ligand (e.g., phosphine-based), Base (e.g., NaOtBu)N-Aryl substituted diamine derivative

Table 5: Representative Cross-Coupling Reactions

Transformations of the Ether Linkage

The ether bond in this compound is a primary site for chemical modification, offering pathways to either deprotect the phenolic oxygen or to introduce new chemical entities.

The cleavage of the ether linkage in aryl alkyl ethers like this compound is a well-established transformation, typically achieved under acidic conditions. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of a conjugate base. For aryl alkyl ethers, the cleavage consistently results in the formation of a phenol and an alkyl halide because nucleophilic attack on the sp²-hybridized aromatic carbon is energetically unfavorable. libretexts.org

In the case of this compound, treatment with strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) would lead to the selective cleavage of the sec-butyl group, yielding 2-amino-4-methylphenol (B1222752) and the corresponding 2-halobutane. libretexts.orgopenstax.org The reaction mechanism can proceed through either an SN1 or SN2 pathway at the secondary carbon of the butoxy group. Given that the sec-butyl group can form a relatively stable secondary carbocation, an S_N_1 pathway is plausible, particularly with acids that have a less nucleophilic conjugate base. openstax.orgwikipedia.org However, an S_N_2 mechanism can also occur, especially with strong nucleophiles like iodide. openstax.orgmasterorganicchemistry.com

ReagentExpected ProductsMechanismReference
HBr (aq)2-amino-4-methylphenol, 2-bromobutaneS_N_1/S_N_2 libretexts.orgopenstax.org
HI (aq)2-amino-4-methylphenol, 2-iodobutaneS_N_1/S_N_2 libretexts.orgopenstax.org
BBr₃2-amino-4-methylphenol, 2-bromobutaneLewis acid-catalyzed cleavage

Rearrangements of the sec-butyl group under these conditions are generally not observed. While rearrangements like the Claisen rearrangement are common for aryl allyl ethers, they require an allylic group to proceed through a openstax.orgopenstax.org-sigmatropic shift. wikipedia.orgorganic-chemistry.orglibretexts.org The saturated sec-butyl group of this compound does not meet the structural requirements for such a rearrangement. Other rearrangements involving carbocation intermediates are possible but are not the primary reaction pathway for ether cleavage under standard acidic conditions.

While the direct functionalization of the saturated alkyl chain of the butan-2-yloxy group is challenging without affecting other parts of the molecule, it is theoretically possible through radical-mediated processes. However, a more common and predictable approach involves the cleavage of the ether, as described above, followed by the introduction of a new functionalized alkyl group. This two-step process allows for a wide variety of functionalities to be introduced at the phenolic oxygen.

For instance, after cleaving the sec-butoxy group to form 2-amino-4-methylphenol, the resulting phenol can be re-alkylated using a different alkyl halide or a molecule containing a leaving group and the desired functional group. This approach provides a versatile platform for creating a library of derivatives with modified ether linkages.

The development of chemical probes often requires the synthesis of molecules with multiple functional groups that can serve various purposes, such as binding to a biological target, reporting on a biological event (e.g., a fluorescent tag), and a reactive group for covalent linkage. While no specific chemical probes based on this compound are prominently documented in the reviewed literature, its structure provides a viable scaffold for such development.

The synthetic strategies would involve leveraging the reactivity of both the aniline (B41778) and the (potential) phenol moieties. For example, the amino group can be acylated or sulfonylated, while the phenolic hydroxyl (after ether cleavage) can be derivatized as described previously. The aromatic ring itself is also amenable to electrophilic substitution reactions, although the positions of substitution will be directed by the existing amino and hydroxyl/alkoxy groups. The development of such probes would likely follow a multi-step synthetic route, incorporating functionalities for specific biological applications.

Non Clinical and Non Pharmacological Applications in Chemical Research

Building Blocks for Advanced Organic Synthesis

The molecular structure of 2-(Butan-2-yloxy)-5-methylaniline makes it a valuable building block in organic synthesis. The presence of a primary amine group and an electron-rich aromatic ring allows for a variety of chemical transformations, enabling the construction of more complex molecular frameworks.

As a substituted aniline (B41778), this compound can serve as a precursor for a range of more complex molecules. The amino group can be readily diazotized and subsequently replaced by a variety of functional groups through Sandmeyer or related reactions, opening pathways to diverse molecular architectures. wikipedia.org Furthermore, the aniline moiety can undergo N-alkylation, N-acylation, or participate in coupling reactions to build larger, more intricate structures. The alkoxy and methyl groups on the ring influence the reactivity and solubility of the resulting molecules, properties that can be fine-tuned for specific applications.

In multi-step synthetic sequences, this compound can function as a key intermediate. Its derivatives have been noted in patent literature as intermediates in the synthesis of agrochemicals. Current time information in BT. The strategic placement of the butoxy and methyl groups can direct further substitutions on the aromatic ring due to steric and electronic effects, allowing for regioselective synthesis of complex targets. For instance, the synthesis of various aniline derivatives often involves the protection of the amine, followed by electrophilic aromatic substitution, and subsequent deprotection, a common strategy in the synthesis of pharmaceuticals and other fine chemicals. ontosight.ai

Reactive Site Potential Transformations Resulting Structures
Amino Group (-NH2)Diazotization, N-Alkylation, N-Acylation, Coupling ReactionsDiazonium salts, Secondary/tertiary amines, Amides, Heterocycles
Aromatic RingElectrophilic Aromatic Substitution (e.g., halogenation, nitration)Substituted aniline derivatives

Future Directions and Research Gaps

Development of More Sustainable and Atom-Economical Synthetic Routes

The current industrial production of anilines often relies on the hydrogenation of nitroaromatics or the amination of phenols, processes that can involve harsh conditions and generate significant waste. researchgate.netutwente.nlresearchgate.net Future research should prioritize the development of more sustainable and atom-economical synthetic routes to 2-(Butan-2-yloxy)-5-methylaniline.

Key areas of investigation include:

Catalytic C-H Amination: Direct amination of the corresponding aryl precursor would represent a highly efficient approach, minimizing byproduct formation. Research into novel catalysts, potentially based on earth-abundant metals, could make this a viable industrial process.

Green Etherification Methods: The ether linkage in this compound is a key structural feature. Exploring greener etherification methods, such as using iron catalysts in recyclable solvents or palladium-catalyzed reactions under mild conditions, can reduce the environmental impact of the synthesis. frontiersin.orgacs.org

One-Pot Syntheses: Designing multi-step syntheses that occur in a single reaction vessel without the need for intermediate purification can significantly improve efficiency and reduce solvent usage. acs.orgbeilstein-journals.org A one-pot strategy for synthesizing this compound from simple, readily available starting materials would be a significant advancement. acs.org

Harnessing Stereochemistry in Synthesis and Applications

The butan-2-yloxy group in this compound contains a stereocenter, meaning the compound can exist as two enantiomers. The biological and material properties of these enantiomers can differ significantly.

Future research should focus on:

Enantioselective Synthesis: Developing synthetic methods that produce a single enantiomer of this compound with high purity is crucial for exploring its stereospecific properties. nih.govacs.orgnih.govbris.ac.uk This could involve the use of chiral catalysts or starting materials. nih.govnih.gov

Stereospecific Applications: Investigating the distinct properties of each enantiomer could lead to novel applications. For instance, in the pharmaceutical industry, one enantiomer might exhibit the desired therapeutic effect while the other is inactive or even harmful. cresset-group.com In materials science, the chirality could influence the self-assembly and optical properties of polymers or liquid crystals. rsc.org

Advanced Mechanistic Understanding through In Situ and Time-Resolved Techniques

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and developing more efficient processes.

Future research directions include:

In Situ Spectroscopy: Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy allow for the real-time monitoring of chemical reactions, providing valuable information about reaction intermediates and kinetics. mt.comspectroscopyonline.comacs.orgspiedigitallibrary.orgacs.org Applying these techniques to the synthesis of this compound can help elucidate the reaction pathway and identify rate-determining steps. mt.comacs.org

Computational Modeling: Density Functional Theory (DFT) calculations and other computational methods can provide insights into reaction mechanisms at the molecular level. nih.govresearchgate.net These studies can help predict the most likely reaction pathways and guide the design of new catalysts and reaction conditions. nih.gov

Integration of Artificial Intelligence and Machine Learning in Chemical Discovery

For this compound, AI and ML could be utilized to:

Predict Optimal Synthesis Routes: Machine learning models trained on large datasets of chemical reactions can propose novel and efficient synthetic pathways. nih.govacs.org

Optimize Reaction Conditions: AI algorithms can analyze experimental data to identify the optimal reaction conditions (e.g., temperature, pressure, catalyst loading) for maximizing yield and minimizing byproducts. researchgate.net

Discover New Applications: By analyzing the structural features of this compound, AI can predict its potential biological activities or material properties, suggesting new avenues for research and application. nih.govacs.org

Exploration of Novel Reactivity and Unconventional Transformations

The aromatic ring and the amino group of this compound offer multiple sites for further functionalization, opening up possibilities for creating a wide range of derivatives with unique properties.

Future research should explore:

C-H Functionalization: Direct functionalization of the C-H bonds on the aromatic ring is a powerful strategy for creating complex molecules. acs.orgacs.org Investigating novel C-H functionalization reactions of this compound could lead to the synthesis of new compounds with interesting biological or material properties.

Unconventional Transformations: Exploring reactions that proceed through novel mechanisms or under unconventional conditions (e.g., photochemistry, electrochemistry) can lead to the discovery of new synthetic methodologies. wikipedia.orglibretexts.orgacs.org

Expanding the Scope of Non-Biological and Non-Pharmaceutical Applications

While substituted anilines are common in medicinal chemistry, their applications extend to various other fields. researchgate.net

Future research should aim to expand the non-biological and non-pharmaceutical applications of this compound, including:

Materials Science: As a building block for polymers, dyes, or liquid crystals. wikipedia.orgresearchgate.net The specific substitution pattern and chirality of the molecule could lead to materials with tailored optical, electronic, or mechanical properties.

Agrochemicals: As a precursor for herbicides or pesticides. wikipedia.org

Corrosion Inhibitors: The amino group can interact with metal surfaces, suggesting potential applications as a corrosion inhibitor. utwente.nl

Addressing Scalability and Industrial Relevance of Synthetic Methods

For any new synthetic method to be truly impactful, it must be scalable and economically viable for industrial production. utwente.nlresearchgate.netacs.org

A critical area for future research will be to:

Develop Continuous Flow Processes: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and easier scalability. acs.org

Optimize Catalyst Performance and Reusability: For catalytic reactions, developing robust catalysts that exhibit high turnover numbers and can be easily separated and reused is essential for industrial applications. acs.org

Conduct Technoeconomic Analyses: Evaluating the cost-effectiveness of new synthetic routes is crucial for determining their industrial feasibility. utwente.nl

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.